Ethyl 2-[2-(Methylthio)phenoxy]acetate
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Overview
Description
Ethyl 2-[2-(Methylthio)phenoxy]acetate: is an organic compound with the molecular formula C11H14O3S. It is a phenoxyacetic acid derivative, where the phenoxy group is substituted with a methylthio group at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[2-(Methylthio)phenoxy]acetate typically involves the reaction of 2-(methylthio)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvent and base, as well as reaction conditions, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[2-(Methylthio)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Ethyl 2-[2-(Methylthio)phenoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(Methylthio)phenoxy]acetate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, leading to various biological effects. The methylthio group can undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Ethyl 2-(methylthio)acetate: Similar structure but lacks the phenoxy group.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy group but different substituents.
Methylthio-substituted compounds: Compounds with a methylthio group but different core structures.
Uniqueness: Ethyl 2-[2-(Methylthio)phenoxy]acetate is unique due to the presence of both the phenoxy and methylthio groups, which confer specific reactivity and biological properties. This combination makes it a versatile compound in organic synthesis and potential pharmaceutical applications .
Properties
Molecular Formula |
C11H14O3S |
---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
ethyl 2-(2-methylsulfanylphenoxy)acetate |
InChI |
InChI=1S/C11H14O3S/c1-3-13-11(12)8-14-9-6-4-5-7-10(9)15-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
LJFOVAOIUSTKAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1SC |
Origin of Product |
United States |
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